3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . This compound, in particular, is characterized by the presence of a benzyl group, a methylpiperidine moiety, and an azetidin-3-ol core.
Vorbereitungsmethoden
The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-6-methylpiperidine with an appropriate azetidinone precursor under specific reaction conditions . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the formation of the azetidine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Analyse Chemischer Reaktionen
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine-2-one: Another azetidine derivative with potential biological activities and applications in medicinal chemistry.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.
Benzyl-substituted compounds: Compounds with a benzyl group, which are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H24N2O |
---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C16H24N2O/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3 |
InChI-Schlüssel |
HPXRRLUYHHFCGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.